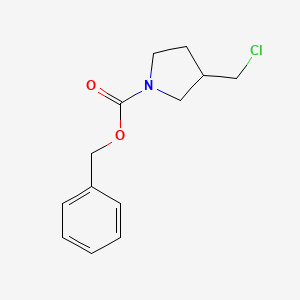

3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMTYWDGXMOXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696035 | |

| Record name | Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476474-01-8 | |

| Record name | Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Pyrrolidine Intermediate

An In-depth Technical Guide to the Synthesis of 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

This compound, also known as benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate, is a key building block in modern medicinal chemistry. Its structure is defined by a pyrrolidine ring, a reactive chloromethyl group at the 3-position, and a nitrogen atom protected by a carboxybenzyl (Cbz or Z) group. This combination of features makes it an exceptionally valuable intermediate for the synthesis of complex bioactive molecules, particularly in the development of novel therapeutics.[1][2]

The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The chloromethyl group serves as a potent electrophilic handle, enabling facile nucleophilic substitution reactions to introduce a wide array of functional groups.[1][2] The Cbz protecting group provides robust protection for the pyrrolidine nitrogen under various reaction conditions, yet it can be readily removed via catalytic hydrogenation, offering a clean and efficient deprotection strategy.[3][4]

This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's strengths and limitations. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its preparation.

Method 1: Chlorination of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This is arguably the most direct and widely employed method for synthesizing the target compound. The strategy relies on the conversion of a readily available alcohol precursor into the corresponding alkyl chloride. The starting material, benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is commercially available in both racemic and enantiomerically pure forms (e.g., (S)- and (R)-isomers).[5][6]

Principle and Rationale

The core of this method is a nucleophilic substitution reaction where the hydroxyl group is transformed into a good leaving group, which is then displaced by a chloride ion. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

The reaction mechanism proceeds as follows:

-

The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a chlorosulfite ester intermediate.

-

In the presence of a base like pyridine (often used as a catalyst and acid scavenger), or through an intramolecular Sₙi (substitution nucleophilic internal) mechanism, the chlorosulfite group is displaced by the chloride ion. The driving force for this step is the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

The use of a base is crucial to neutralize the HCl generated, preventing potential side reactions, such as the cleavage of the acid-labile Cbz group.

Visualizing the Workflow: Chlorination of the Hydroxymethyl Precursor

Caption: Workflow for the synthesis via chlorination of a hydroxymethyl precursor.

Detailed Experimental Protocol

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a suitable base, such as pyridine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution. Slowly add thionyl chloride (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Method 2: N-Protection of 3-(Chloromethyl)pyrrolidine

This alternative approach begins with the pre-formed 3-(chloromethyl)pyrrolidine, which is typically available as its hydrochloride salt. The synthesis then involves the protection of the secondary amine of the pyrrolidine ring with the Cbz group.

Principle and Rationale

This reaction is a classic example of a Schotten-Baumann reaction, used for acylating amines. Benzyl chloroformate (Cbz-Cl) is the electrophilic acylating agent. The reaction requires a base to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

An aqueous biphasic system (e.g., DCM and water) with an inorganic base like sodium carbonate or sodium bicarbonate is often employed. The amine reacts with the Cbz-Cl at the interface or in the organic phase, and the generated HCl is immediately neutralized by the base in the aqueous phase.

Visualizing the Workflow: N-Protection of the Pyrrolidine Ring

Caption: Workflow for the synthesis via N-protection of 3-(chloromethyl)pyrrolidine.

Detailed Experimental Protocol

-

Setup: In a round-bottom flask, dissolve 3-(chloromethyl)pyrrolidine hydrochloride (1.0 eq.) in a mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 3.0 eq. of base).

-

Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise to the mixture, ensuring the temperature remains low.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Work-up: Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with 1N HCl, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting crude oil is purified by silica gel column chromatography to afford the final product.

Comparative Analysis of Synthesis Methods

| Feature | Method 1: Chlorination of Alcohol | Method 2: N-Protection of Pyrrolidine |

| Starting Material | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 3-(Chloromethyl)pyrrolidine hydrochloride |

| Key Reagents | Thionyl chloride, Pyridine/DIPEA | Benzyl chloroformate, NaHCO₃/Na₂CO₃ |

| Typical Yield | Good to Excellent (75-95%) | Good (70-90%) |

| Stereocontrol | Excellent (maintains stereochemistry of alcohol) | Depends on the stereochemistry of the starting material |

| Scalability | Readily scalable; requires careful handling of SOCl₂ | Readily scalable; Cbz-Cl is a lachrymator |

| Advantages | High yield, direct conversion, stereochemistry is preserved. | Utilizes a potentially cheaper starting material. |

| Disadvantages | Thionyl chloride is corrosive and moisture-sensitive. | The starting 3-(chloromethyl)pyrrolidine can be unstable. |

Conclusion: A Strategic Choice for Drug Discovery

The synthesis of this compound is most commonly and reliably achieved through the chlorination of its corresponding hydroxymethyl precursor. This method offers high yields and excellent control over stereochemistry, which is paramount in pharmaceutical development. The alternative route, involving the N-protection of 3-(chloromethyl)pyrrolidine, provides a viable alternative, particularly if the starting amine is readily available.

The choice of synthetic route will ultimately depend on factors such as the cost and availability of starting materials, the required scale of the synthesis, and the stereochemical requirements of the final target molecule. A thorough understanding of these methods empowers researchers to make strategic decisions in their synthetic campaigns, accelerating the discovery and development of new medicines.

References

- 1. This compound | 476474-01-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 124391-76-0|(S)-Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of (S)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, and the reactive chloromethyl group provides a versatile handle for the introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a comprehensive overview of a primary synthetic route to this valuable intermediate, delving into the mechanistic underpinnings of each transformation and offering practical, field-tested insights.

Core Synthetic Strategy: A Two-Step Approach from a Chiral Precursor

The most common and efficient synthesis of (S)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate commences with the commercially available and optically pure starting material, (S)-1-Cbz-3-pyrrolidinemethanol. This strategic choice leverages a pre-existing stereocenter, obviating the need for chiral resolutions or asymmetric synthesis in the final stages. The overall transformation is a two-step process:

-

Protection of the Pyrrolidine Nitrogen: The synthesis begins with the protection of the secondary amine of (S)-3-hydroxypyrrolidine. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose. It is stable under the conditions of the subsequent chlorination step and can be readily removed under various conditions, such as hydrogenolysis, if required later in a synthetic sequence.

-

Chlorination of the Primary Alcohol: The pivotal step is the conversion of the primary hydroxyl group of (S)-1-Cbz-3-pyrrolidinemethanol to the corresponding chloride. This transformation requires a reagent that can efficiently replace the hydroxyl group with a chlorine atom with minimal side reactions.

Caption: Overall synthetic strategy for (S)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate.

Part 1: Protection of the Pyrrolidine Nitrogen

The initial step involves the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide synthesis and related fields, valued for the stability of the resulting carbamate.

Experimental Protocol: Synthesis of (S)-1-Cbz-3-pyrrolidinemethanol

-

Reaction Setup: To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (CH₂Cl₂) and water, add a base like triethylamine or sodium bicarbonate. Cool the mixture to 0 °C in an ice bath.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, perform an aqueous workup to remove water-soluble byproducts. Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (S)-1-Cbz-3-pyrrolidinemethanol.[1]

Part 2: Chlorination of the Primary Alcohol

The conversion of the primary alcohol in (S)-1-Cbz-3-pyrrolidinemethanol to the chloride is the key transformation. Several reagents can accomplish this, each with its own mechanistic nuances and practical considerations. The choice of chlorinating agent is critical to ensure a high yield and purity of the final product, (S)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate.[2]

Method A: Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting primary and secondary alcohols to alkyl chlorides.[3] The reaction proceeds through a chlorosulfite ester intermediate. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify purification.[4]

Mechanism:

-

The alcohol's oxygen atom attacks the electrophilic sulfur of thionyl chloride, displacing a chloride ion.

-

A proton is removed from the oxonium ion, often by the displaced chloride or a weak base like pyridine if added, to form a chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group in an Sₙ2 fashion. This results in the formation of the alkyl chloride with inversion of configuration at the carbon center. The chlorosulfite leaving group decomposes to sulfur dioxide and a chloride ion.[5]

Caption: Simplified mechanism of alcohol chlorination using thionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve (S)-1-Cbz-3-pyrrolidinemethanol in an anhydrous aprotic solvent like dichloromethane or chloroform. Cool the solution to 0 °C.

-

Reagent Addition: Slowly add thionyl chloride to the stirred solution. A mild exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup and Purification: Carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl. Extract the product with an organic solvent. Dry the combined organic layers, filter, and concentrate. The crude product is then purified by column chromatography.

Key Considerations:

-

The use of a base like pyridine can sometimes lead to retention of configuration via a double inversion mechanism, although for primary alcohols, inversion is typical.[6][7]

-

Thionyl chloride is corrosive and reacts violently with water; it should be handled with care in a well-ventilated fume hood.

Method B: The Appel Reaction

The Appel reaction provides a milder alternative for converting alcohols to alkyl chlorides, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[8][9][10] This reaction is known for its reliability and often proceeds with clean inversion of stereochemistry via an Sₙ2 mechanism.[11][12]

Mechanism:

-

Triphenylphosphine attacks carbon tetrachloride to form a phosphonium salt intermediate and the trichloromethanide anion.

-

The alcohol is deprotonated by the trichloromethanide anion to form an alkoxide and chloroform.

-

The alkoxide attacks the electrophilic phosphorus of the phosphonium salt, forming an alkoxyphosphonium salt.

-

The chloride ion then displaces the triphenylphosphine oxide leaving group in an Sₙ2 reaction, yielding the alkyl chloride with inversion of configuration. The strong P=O double bond formed in triphenylphosphine oxide is a major driving force for the reaction.[12]

Caption: Simplified mechanism of the Appel reaction for alcohol chlorination.

Experimental Protocol:

-

Reaction Setup: Dissolve (S)-1-Cbz-3-pyrrolidinemethanol and triphenylphosphine in an anhydrous solvent such as acetonitrile or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add carbon tetrachloride to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

-

Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. The major byproduct, triphenylphosphine oxide, can be challenging to remove completely. Purification is typically achieved by column chromatography.

Key Considerations:

-

Due to the toxicity and environmental concerns associated with carbon tetrachloride, its use is becoming less common.

-

The removal of triphenylphosphine oxide can sometimes be facilitated by trituration with a solvent in which the product is soluble but the oxide is not (e.g., diethyl ether or hexanes).

Method C: The Mitsunobu Reaction

While the Mitsunobu reaction is most famous for ester formation, it can be adapted for the synthesis of alkyl halides.[13][14][15] This reaction typically involves an alcohol, triphenylphosphine, an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a nucleophile.[14] For chlorination, a source of chloride ions, such as lithium chloride or zinc chloride, is used as the nucleophile. The reaction proceeds with a clean inversion of stereochemistry.[13]

Mechanism:

-

Triphenylphosphine and the azodicarboxylate react to form a betaine intermediate.

-

The alcohol adds to the phosphonium center of the betaine, forming an alkoxyphosphonium salt.

-

The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the triphenylphosphine oxide and the reduced azodicarboxylate in an Sₙ2 manner.

Experimental Protocol:

-

Reaction Setup: Dissolve (S)-1-Cbz-3-pyrrolidinemethanol, triphenylphosphine, and the chloride source (e.g., lithium chloride) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[16] Cool the mixture to 0 °C.

-

Reagent Addition: Slowly add the azodicarboxylate (DEAD or DIAD) to the cooled, stirred solution.[16]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.

-

Workup and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to separate the product from the triphenylphosphine oxide and the hydrazide byproduct.

Key Considerations:

-

The Mitsunobu reaction is generally mild and tolerant of many functional groups.

-

The byproducts can be difficult to remove, similar to the Appel reaction.

-

Azodicarboxylates are potentially explosive and should be handled with care.[16]

Data Summary

| Method | Reagents | Solvent | Temperature | Key Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | CH₂Cl₂, CHCl₃ | 0 °C to RT | SO₂, HCl | Gaseous byproducts, readily available reagent | Harsh conditions, potential for side reactions |

| Appel Reaction | PPh₃, CCl₄ | CH₃CN, CH₂Cl₂ | RT to reflux | Ph₃P=O, HCCl₃ | Mild conditions, good for sensitive substrates | Toxic reagent (CCl₄), difficult byproduct removal |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, LiCl | THF | 0 °C to RT | Ph₃P=O, reduced azodicarboxylate | Very mild, high stereospecificity | Expensive reagents, difficult byproduct removal |

Conclusion

The synthesis of (S)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a critical process for the generation of a versatile chiral building block. The choice of chlorination method depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product. While the thionyl chloride method is often employed for its simplicity and cost-effectiveness, the Appel and Mitsunobu reactions offer milder alternatives that can be advantageous for more delicate substrates. A thorough understanding of the mechanisms and practical considerations of each method is essential for successful synthesis in a research and development setting.

References

- 1. prepchem.com [prepchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. reactionweb.io [reactionweb.io]

- 4. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Appel reaction - Wikipedia [en.wikipedia.org]

- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. orgosolver.com [orgosolver.com]

- 12. name-reaction.com [name-reaction.com]

- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. Mitsunobu Reaction [organic-chemistry.org]

- 16. organic-synthesis.com [organic-synthesis.com]

(R)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of (R)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Abstract

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Specifically, enantiomerically pure 3-substituted pyrrolidines are critical building blocks for drug candidates targeting a range of diseases. This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to (R)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate, a versatile intermediate for further chemical elaboration. We will dissect a field-proven two-step synthesis commencing from the commercially available chiral precursor, (R)-3-(hydroxymethyl)pyrrolidine. This document explains the causal chemistry behind procedural choices, provides detailed, step-by-step experimental protocols, and discusses the mechanistic underpinnings of each transformation, designed for researchers, chemists, and professionals in drug development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of functionalized pyrrolidines is a subject of significant interest in organic chemistry.[3][4][5] Our target, (R)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate, contains three key features: a defined stereocenter at the C3 position, a reactive chloromethyl group for subsequent nucleophilic displacement, and a carbobenzyloxy (Cbz) protecting group on the nitrogen atom. The Cbz group is ideal for this synthesis as it is stable to the conditions of the chlorination step and can be readily removed via hydrogenolysis.

A logical retrosynthetic analysis disconnects the target molecule at the C-Cl bond and the C-N bond of the carbamate, tracing the synthesis back to a simpler, chiral starting material. This leads to a straightforward two-step forward synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Our forward synthetic strategy is therefore:

-

N-Protection: Protection of the secondary amine of (R)-3-(hydroxymethyl)pyrrolidine with a benzyl chloroformate reagent to install the Cbz group.

-

Chlorination: Conversion of the primary alcohol of the resulting Cbz-protected intermediate into the corresponding primary chloride.

Step 1: Synthesis of the Precursor, (R)-Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

The initial step involves the protection of the pyrrolidine nitrogen. This is crucial to prevent side reactions in the subsequent chlorination step, as the secondary amine is nucleophilic and would react with the chlorinating agent.

Reaction Scheme & Mechanistic Rationale

The reaction is a standard nucleophilic acyl substitution. The nitrogen atom of (R)-3-(hydroxymethyl)pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base, typically a tertiary amine like triethylamine (TEA), is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: N-protection of (R)-3-(hydroxymethyl)pyrrolidine.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

-

To a solution of (R)-3-(hydroxymethyl)pyrrolidine (1.0 eq., e.g., 10.0 g) in dichloromethane (DCM, approx. 10 mL per g of substrate), add triethylamine (2.0 eq.).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add benzyl chloroformate (1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally, saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data & Characterization

| Parameter | Expected Value |

| Reagents | |

| (R)-3-(hydroxymethyl)pyrrolidine | 1.0 eq. |

| Benzyl Chloroformate | 1.2 eq. |

| Triethylamine | 2.0 eq. |

| Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~7.35 (m, 5H), 5.15 (s, 2H), 4.20 (m, 1H), 3.6-3.3 (m, 4H), 2.5 (m, 1H), 2.1-1.8 (m, 2H) |

| LC-MS (ESI) | m/z = 236.1 [M+H]⁺ |

Step 2: Chlorination to (R)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The choice of reagent is critical to ensure high yield and minimize side reactions.

Selection of Chlorinating Agent: The Case for Thionyl Chloride

Several reagents can effect this transformation, including phosphorus halides (PCl₃, PCl₅) and Appel reaction conditions (PPh₃/CCl₄).[7][8] However, thionyl chloride (SOCl₂) is often the reagent of choice for several compelling reasons:[9][10]

-

Efficacy: It readily converts primary and secondary alcohols to their corresponding chlorides.[11]

-

Clean Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the workup and purification process, as they are easily removed from the reaction mixture.[9]

-

Mild Conditions: The reaction can typically be performed at or below room temperature.

Reaction Scheme & Mechanistic Pathway

The alcohol reacts with thionyl chloride to form an intermediate alkyl chlorosulfite. The chloride ion, either from the decomposition of the chlorosulfite or from an external source (if a base like pyridine is used), then displaces the chlorosulfite group in an Sₙ2-like fashion to yield the final alkyl chloride product.

Caption: General workflow for the chlorination step.

Detailed Experimental Protocol

Safety First: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dissolve the starting material, (R)-benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.), in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add thionyl chloride (1.5 eq.) dropwise via syringe to the stirred solution. Gas evolution (SO₂ and HCl) will be observed.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it over crushed ice or into a cold, saturated solution of sodium bicarbonate. Caution: This is an exothermic process with significant gas evolution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product via flash column chromatography on silica gel to yield the pure (R)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate.

Quantitative Data & Characterization

| Parameter | Expected Value |

| Reagents | |

| (R)-benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 1.0 eq. |

| Thionyl Chloride (SOCl₂) | 1.5 eq. |

| Yield | >90% |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~7.35 (m, 5H), 5.15 (s, 2H), 3.7-3.3 (m, 6H), 2.7 (m, 1H), 2.2-1.9 (m, 2H) |

| LC-MS (ESI) | m/z = 254.1 [M+H]⁺ |

Conclusion

This guide has detailed a highly efficient and reliable two-step synthesis for (R)-benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate from a commercially available chiral precursor. The methodology employs standard, well-understood chemical transformations—N-Cbz protection followed by thionyl chloride-mediated chlorination. The protocols provided are robust and scalable, offering researchers a clear pathway to obtaining this valuable synthetic intermediate. The final product, with its defined stereochemistry and reactive chloromethyl handle, is primed for use in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical research.

References

- 1. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Conversion of Alcohols to Alkyl Halides [jove.com]

An In-Depth Technical Guide to 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyrrolidine Building Block

3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester, identified by the CAS Number 476474-01-8 , is a key synthetic intermediate in the field of medicinal chemistry. This compound features a pyrrolidine ring, a foundational scaffold in numerous biologically active molecules, functionalized with a reactive chloromethyl group and a readily cleavable benzyl ester protecting group.[1] This strategic combination of functionalities makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics.[1]

The pyrrolidine ring itself is a five-membered, non-aromatic nitrogen heterocycle that provides a three-dimensional framework, allowing for the precise spatial orientation of substituents to interact with biological targets. Its prevalence in FDA-approved drugs underscores its importance in drug design. The chloromethyl group serves as a versatile electrophilic handle for introducing various nucleophiles, enabling the construction of diverse molecular architectures. The benzyl ester, on the other hand, protects the carboxylic acid functionality and can be removed under mild hydrogenolysis conditions, revealing the free acid for further modification or for its role in target binding.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and purification protocols, characteristic analytical data, key applications in drug discovery with a focus on metalloprotease inhibitors, and essential safety and handling information.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Reference |

| CAS Number | 476474-01-8 | [2] |

| Molecular Formula | C₁₃H₁₆ClNO₂ | [2] |

| Molecular Weight | 253.73 g/mol | [2] |

| Appearance | Typically a clear solution or oil | [2] |

| Solubility | Soluble in many organic solvents | [1] |

| LogP | 2.82180 | [2] |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound is typically achieved through a two-step process involving the protection of the pyrrolidine nitrogen followed by chloromethylation. While several variations exist, a general and reliable laboratory-scale protocol is outlined below.

Diagram of the Synthetic Pathway

Caption: Synthetic route to the target compound.

Experimental Protocol

Step 1: Synthesis of 1-Pyrrolidinecarboxylic acid benzyl ester

-

To a stirred solution of pyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of sodium bicarbonate (1.5 eq) in water.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-pyrrolidinecarboxylic acid benzyl ester as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 1-pyrrolidinecarboxylic acid benzyl ester (1.0 eq) and paraformaldehyde (1.5 eq) in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to -78 °C and add chlorotrimethylsilane (TMSCl) (1.5 eq) dropwise.

-

After stirring for 30 minutes at -78 °C, add a Lewis acid catalyst, for example, a solution of tin(IV) chloride (SnCl₄) (1.2 eq) in DCM, dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel.[1] A gradient elution system, for instance, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is commonly employed to isolate the pure this compound. The purity of the final product should be confirmed by analytical techniques such as TLC and HPLC.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. Below are the expected spectral data for this compound.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.70-3.40 (m, 4H, pyrrolidine-CH₂), 3.60 (d, 2H, CH₂Cl), 2.70-2.50 (m, 1H, pyrrolidine-CH), 2.20-1.90 (m, 2H, pyrrolidine-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5 (C=O), 136.5 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 67.0 (OCH₂Ph), 48.0 (CH₂Cl), 46.5, 45.8 (pyrrolidine-CH₂), 38.0 (pyrrolidine-CH), 30.0 (pyrrolidine-CH₂) |

| FT-IR (neat) | ν (cm⁻¹) ~1740 (C=O, ester), ~1420 (C-N), ~1200 (C-O), ~750, ~700 (Ar-H bending) |

| Mass Spectrometry (ESI+) | m/z 254.09 [M+H]⁺, 276.07 [M+Na]⁺ |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and the specific instrument used.

Applications in Drug Discovery: A Focus on Metalloprotease Inhibition

The unique structural features of this compound make it a valuable building block for the synthesis of various bioactive molecules.[1] A prominent application lies in the development of metalloprotease inhibitors, particularly those targeting zinc-dependent enzymes like angiotensin-converting enzyme (ACE) and endothelin-converting enzyme (ECE).[1] These enzymes play crucial roles in regulating blood pressure and other physiological processes, making them important targets for cardiovascular drugs.[1]

Role as a Precursor to ACE Inhibitors

ACE inhibitors are a class of drugs widely used to treat hypertension and heart failure. The development of novel ACE inhibitors with improved efficacy and side-effect profiles is an ongoing area of research. The pyrrolidine scaffold of this compound can be elaborated to mimic the structure of the natural substrates of ACE. The chloromethyl group allows for the introduction of various zinc-binding groups, which are essential for potent inhibition.

Workflow for the Synthesis of an ACE Inhibitor Intermediate

Caption: General workflow for utilizing the title compound.

For instance, the chloromethyl group can undergo nucleophilic substitution with the amino group of a protected amino acid ester. Subsequent deprotection of the benzyl ester and other protecting groups can yield a key intermediate or the final active pharmaceutical ingredient. Patents in this field often describe the use of similar pyrrolidine-based intermediates for the synthesis of complex molecules like Ramipril and its analogues.

Safety, Handling, and Disposal

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Skin and Eye Irritant: May cause skin and serious eye irritation.[3]

-

Respiratory Irritant: May cause respiratory irritation.[3]

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

-

Spills: In case of a spill, absorb with an inert material and place it in a suitable container for disposal. Prevent entry into drains and waterways.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.[3][4]

Conclusion

This compound is a strategically designed and highly versatile building block for organic synthesis, particularly in the realm of drug discovery. Its combination of a pyrrolidine scaffold, a reactive chloromethyl group, and a readily removable protecting group provides chemists with a powerful tool for constructing complex and biologically active molecules. The information presented in this technical guide, from detailed synthesis and characterization to its application in the development of metalloprotease inhibitors and crucial safety protocols, is intended to equip researchers and scientists with the knowledge necessary for the effective and safe utilization of this important chemical intermediate in their research and development endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

Introduction

In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is a cornerstone of success. 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester, a chiral pyrrolidine derivative, serves as a versatile building block in medicinal chemistry.[1] Its structure, featuring a reactive chloromethyl group and a readily removable benzyloxycarbonyl (Cbz) protecting group, makes it a valuable precursor for a wide range of complex nitrogen-containing molecules.[1][2] Accurate confirmation of its molecular structure and purity is paramount for ensuring the reliability and reproducibility of subsequent synthetic steps.

This technical guide provides an in-depth analysis of the characterization of this compound using two of the most powerful analytical techniques in organic chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the interpretation of ¹H and ¹³C NMR spectra, explain the fragmentation patterns observed in mass spectrometry, and provide field-proven protocols for data acquisition.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecule's structure is the first step in predicting and interpreting its spectral data.

Chemical Structure:

-

Molecular Formula: C₁₃H₁₆ClNO₂

-

Molecular Weight: 253.72 g/mol [1]

Predicted ¹H NMR Signals:

-

Aromatic Protons (C₆H₅): Five protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.30-7.40 ppm.

-

Benzylic Protons (O-CH₂-Ph): The two protons of the benzylic methylene group are chemically equivalent and should appear as a sharp singlet around δ 5.15 ppm.

-

Chloromethyl Protons (CH₂Cl): The two protons on the carbon bearing the chlorine atom are expected to be a doublet, shifted downfield by the electron-withdrawing effect of the chlorine, likely in the δ 3.60-3.70 ppm range.

-

Pyrrolidine Ring Protons (C₄H₇N): The seven protons on the pyrrolidine ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling, appearing in the aliphatic region (δ 1.80-3.80 ppm). The protons on carbons adjacent to the nitrogen and the chiral center will be the most downfield in this group.

Predicted ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to be the most downfield signal, typically around δ 154-155 ppm.

-

Aromatic Carbons (C₆H₅): Signals for the six aromatic carbons will appear between δ 127-136 ppm.

-

Benzylic Carbon (O-CH₂-Ph): The benzylic carbon signal is expected around δ 67 ppm.

-

Pyrrolidine Ring Carbons: The four carbons of the pyrrolidine ring will resonate between δ 25-55 ppm. The carbons directly attached to the nitrogen (C2 and C5) will be further downfield.

-

Chloromethyl Carbon (CH₂Cl): The carbon attached to chlorine will be found in the aliphatic region, typically around δ 47 ppm.

Predicted Mass Spectrometry Features: The calculated exact mass of the neutral molecule is 253.0870 Da. In electrospray ionization (ESI), common adducts such as the protonated molecule [M+H]⁺ (m/z 254.0948) and the sodium adduct [M+Na]⁺ (m/z 276.0767) are anticipated. A crucial diagnostic feature is the isotopic pattern resulting from the presence of chlorine. A distinct M+2 peak, with an intensity approximately one-third of the monoisotopic (M) peak, is expected due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution.[3][4] The data presented here is a representative analysis based on established chemical shift principles for this class of compounds.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.39 - 7.30 | m | 5H | Ar-H (Phenyl) |

| 5.14 | s | 2H | O-CH₂ -Ph |

| 3.75 - 3.25 | m | 4H | Pyrrolidine CH₂ -N, CH₂ -N |

| 3.65 | d | 2H | CH₂ -Cl |

| 2.70 - 2.60 | m | 1H | Pyrrolidine CH |

| 2.20 - 2.10 | m | 1H | Pyrrolidine CH H' |

| 1.85 - 1.75 | m | 1H | Pyrrolidine CHH' |

Causality Behind Assignments:

-

The signals at δ 7.30-7.39 ppm are characteristic of the aromatic protons of the benzyl group.

-

The singlet at δ 5.14 ppm is assigned to the benzylic protons. Its integration (2H) and lack of splitting are consistent with an isolated CH₂ group adjacent to an oxygen atom.

-

The complex multiplets between δ 3.25 and 3.75 ppm correspond to the protons on the pyrrolidine ring carbons adjacent to the nitrogen atom (C2 and C5). These are deshielded by the electronegative nitrogen.

-

The doublet at δ 3.65 ppm is assigned to the chloromethyl protons. The downfield shift is due to the electron-withdrawing chlorine atom, and it appears as a doublet due to coupling with the adjacent methine (CH) proton on the pyrrolidine ring.

-

The remaining multiplets in the upfield region (δ 1.75-2.70 ppm ) belong to the other pyrrolidine ring protons. Their complex splitting patterns arise from geminal and vicinal coupling.

¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| 154.7 | C =O (Carbamate) |

| 136.6 | Ar-C (Quaternary) |

| 128.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.8 | Ar-C H |

| 67.2 | O-C H₂-Ph |

| 54.1 | Pyrrolidine C H₂-N |

| 46.9 | C H₂-Cl |

| 46.4 | Pyrrolidine C H₂-N |

| 41.5 | Pyrrolidine C H |

| 30.8 | Pyrrolidine C H₂ |

Causality Behind Assignments:

-

The signal at δ 154.7 ppm is unequivocally assigned to the carbamate carbonyl carbon due to its significant downfield shift.

-

The aromatic region (δ 127.8-136.6 ppm ) shows four distinct signals, consistent with the symmetry of the monosubstituted phenyl ring.

-

The δ 67.2 ppm signal is characteristic of the benzylic carbon attached to oxygen.

-

The signals at δ 54.1 ppm and δ 46.4 ppm are assigned to the C2 and C5 carbons of the pyrrolidine ring, deshielded by the adjacent nitrogen atom.

-

The signal at δ 46.9 ppm is assigned to the chloromethyl carbon, and the remaining signals at δ 41.5 ppm and δ 30.8 ppm correspond to the C3 and C4 carbons of the pyrrolidine ring, respectively.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[5] For this molecule, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar, thermally labile compounds.[5]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula.

| Ion Formula | Adduct | Calculated m/z |

| [C₁₃H₁₇ClNO₂]⁺ | [M+H]⁺ | 254.0942 |

| [C₁₃H₁₆ClNO₂Na]⁺ | [M+Na]⁺ | 276.0762 |

The experimental observation of an ion with a mass-to-charge ratio that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Isotopic Pattern Analysis

A key validation for any chlorine-containing compound is the presence of a characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit two major peaks for each chlorine-containing ion, separated by approximately 2 Da. The peak corresponding to the ³⁵Cl isotope (M) will have an intensity roughly three times that of the peak for the ³⁷Cl isotope (M+2). This 3:1 ratio is a definitive signature of a monochlorinated compound.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[6]

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Set the sample temperature to 298 K (25 °C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans, as the ¹³C nucleus is less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the ¹H spectrum to the TMS signal at δ 0.00 ppm.

-

Reference the ¹³C spectrum to the residual CDCl₃ signal at δ 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Protocol 2: ESI-MS Data Acquisition

This protocol describes the acquisition of mass spectra using an ESI source, often coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution.

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation ([M+H]⁺ formation).

-

-

Instrument Setup:

-

Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Calibrate the instrument using a known calibration standard to ensure high mass accuracy.

-

Set the ionization mode to positive ion detection.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Set the ESI source parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable ion spray.

-

Acquire spectra over a mass range of m/z 100-500.

-

Collect data for 1-2 minutes to obtain an averaged spectrum with a good signal-to-noise ratio.

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the m/z values of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).

-

Confirm the presence and correct 3:1 intensity ratio of the M and M+2 isotopic peaks.

-

Use the instrument software to calculate the elemental composition from the accurate mass of the most abundant ion and compare it to the theoretical formula.

-

Visual Workflow Summaries

To better illustrate the analytical process, the following diagrams outline the workflows for NMR and MS analysis.

Caption: Workflow for NMR-based structural characterization.

Caption: Workflow for ESI-MS-based molecular formula confirmation.

References

- 1. This compound | 476474-01-8 | Benchchem [benchchem.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. omicsonline.org [omicsonline.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mechanism of formation for benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate

An in-depth technical guide on the core mechanism of formation for benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate.

Executive Summary

Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a vital chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structure incorporates a protected pyrrolidine ring, a feature prevalent in numerous FDA-approved drugs, and a reactive chloromethyl group that allows for versatile downstream functionalization.[1][3] This guide provides a comprehensive examination of the synthetic pathway and core mechanistic principles governing the formation of this compound. We will dissect the synthesis into two primary stages: the protection of the pyrrolidine nitrogen with a carboxybenzyl (Cbz) group and the subsequent chlorination of the 3-(hydroxymethyl) substituent using thionyl chloride (SOCl₂). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to support the underlying chemical principles.

Introduction: The Significance of Substituted Pyrrolidines

The pyrrolidine scaffold is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic drugs, including various racetams and procyclidine.[4] The conformational rigidity and chiral centers inherent to substituted pyrrolidines allow for precise three-dimensional positioning of functional groups, which is critical for specific interactions with biological targets. The title compound, benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate, is a prime example of a functionalized intermediate designed for further elaboration in a synthetic scheme. The Cbz group provides robust protection for the nitrogen atom, which can be removed under mild hydrogenolysis conditions, while the chloromethyl group serves as an electrophilic handle for introducing a wide array of nucleophiles.[1][5]

Overall Synthetic Strategy

The formation of benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate is most efficiently achieved from its corresponding alcohol precursor, benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This precursor is either commercially available or can be readily synthesized from 3-pyrrolidinemethanol. The overall transformation hinges on two key reactions: N-protection and chlorination.

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

The initial step involves the protection of the secondary amine of 3-pyrrolidinemethanol as a benzyl carbamate. The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenation.[5][6]

Mechanism of N-Cbz Protection

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Mechanism of Cbz protection of the pyrrolidine nitrogen.

Experimental Protocol: N-Protection

-

Setup: To a solution of 3-pyrrolidinemethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 eq).

-

Addition of Reagent: Slowly add benzyl chloroformate (1.05 eq) to the cooled solution while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Part II: Formation of Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate

The critical step in the synthesis is the conversion of the primary alcohol in the precursor to an alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, primarily because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion and simplifies purification.[7][8]

Mechanism of Chlorination with Thionyl Chloride

The reaction of a primary alcohol with thionyl chloride is a well-established process that proceeds through an SN2 mechanism.[7][9][10]

-

Activation of Alcohol: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and deprotonation (often by a mild base like pyridine, if present, or another alcohol molecule) to form a key intermediate: an alkyl chlorosulfite. This step effectively converts the poor leaving group (-OH) into a much better leaving group (-OSOCl).[10][11]

-

Nucleophilic Attack: The chloride ion, generated in the first step (or from the pyridine hydrochloride salt if a base is used), then acts as a nucleophile. It performs a backside attack on the carbon atom bearing the alkyl chlorosulfite group.[9][12]

-

Product Formation: This SN2 displacement results in the formation of the alkyl chloride, along with the release of sulfur dioxide and hydrogen chloride gas.[8][11]

The use of a base like pyridine is common. It serves to neutralize the generated HCl and ensures a free pool of chloride ions, favoring a clean SN2 pathway.[9][11][13] For primary alcohols, the reaction proceeds reliably via SN2.[7]

Caption: SN2 mechanism for the conversion of a primary alcohol to an alkyl chloride.

Experimental Protocol: Chlorination

-

Setup: Dissolve benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Addition of Reagent: Add thionyl chloride (1.2 to 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to form the Vilsmeier reagent in situ, which can accelerate the reaction.[14]

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate can be purified by flash column chromatography.

Data & Characterization

The successful synthesis of the precursor and the final product must be confirmed through rigorous analytical techniques.

| Compound | Key Analytical Data (Typical) |

| Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | ¹H NMR: Signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), pyrrolidine ring protons, and the hydroxymethyl group (CH₂OH).MS (ESI): [M+H]⁺ peak consistent with the molecular weight. |

| Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | ¹H NMR: Disappearance of the hydroxyl proton signal and a downfield shift of the methylene protons adjacent to the chlorine (CH₂Cl).MS (ESI): [M+H]⁺ peak showing the characteristic isotopic pattern for a chlorine-containing compound.[15] |

Conclusion

The formation of benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a robust and well-understood two-stage process involving N-protection followed by chlorination. The key transformation relies on the reaction of a primary alcohol with thionyl chloride, which proceeds through a reliable SN2 mechanism via an alkyl chlorosulfite intermediate. The choice of SOCl₂ as the chlorinating agent is advantageous due to the formation of gaseous byproducts, which simplifies the reaction work-up. A thorough understanding of these mechanistic details is crucial for optimizing reaction conditions, maximizing yield, and ensuring the high purity required for subsequent steps in pharmaceutical synthesis.

References

- 1. 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester | 476474-01-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. reactionweb.io [reactionweb.io]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 11. orgosolver.com [orgosolver.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 15. benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate, CasNo.476474-01-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

Chiral Synthesis of 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and stereoselective synthetic route to 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester, a valuable chiral building block in medicinal chemistry. The synthesis commences from the chiral pool, utilizing readily available (S)- or (R)-malic acid to ensure high enantiopurity of the final product. This document details the strategic considerations behind each synthetic step, providing field-proven insights into reaction mechanisms, choice of reagents, and process optimization. Complete, step-by-step experimental protocols are provided, along with comprehensive characterization data and safety protocols, to create a self-validating system for researchers and drug development professionals.

Introduction: The Significance of Chiral 3-Substituted Pyrrolidines

Chiral pyrrolidine scaffolds are privileged motifs in a vast array of biologically active natural products and pharmaceuticals.[1][2] The specific stereochemistry at the 3-position of the pyrrolidine ring is often crucial for target engagement and pharmacological activity. This compound, featuring a reactive chloromethyl group and a readily cleavable N-protecting group, serves as a versatile intermediate for the synthesis of diverse compound libraries targeting a range of therapeutic areas, including neurological disorders.[3] The carboxybenzyl (Cbz) protecting group is particularly advantageous due to its stability under a variety of reaction conditions and its facile removal via hydrogenolysis.[4]

This guide focuses on a chiral pool-based approach, which leverages the inherent chirality of natural starting materials to achieve high enantioselectivity, thereby circumventing the need for often complex and costly asymmetric catalysis or chiral resolution steps.[5][6]

Strategic Overview of the Synthetic Pathway

The synthesis is designed as a multi-step sequence, ensuring control over stereochemistry at each critical transformation. The overall workflow is depicted below, starting from (S)-malic acid to yield the (S)-enantiomer of the target compound. The corresponding (R)-enantiomer can be synthesized analogously from (R)-malic acid.

Caption: Overall synthetic workflow from (S)-Malic Acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1 & 2: Synthesis of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

The initial steps involve the formation of a succinimide intermediate from (S)-malic acid and benzylamine, followed by a chemoselective reduction.

-

Rationale: The reaction of malic acid with a primary amine to form a cyclic imide is a well-established method for constructing the pyrrolidine core.[7] Benzylamine is chosen as the amine source as the N-benzyl group can be readily removed in a later step. The subsequent reduction of one of the imide carbonyls to a methylene group and the other to a hydroxyl group is achieved using a carefully selected reducing agent. Sodium borohydride in the presence of sulfuric acid provides the desired regioselectivity.[6]

Protocol:

-

Amide Formation and Cyclization: A mixture of (S)-malic acid (1.0 eq.) and benzylamine (1.05 eq.) in a suitable solvent such as toluene is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield crude (S)-1-benzyl-3-hydroxysuccinimide, which is used in the next step without further purification.

-

Reduction to Pyrrolidinone: The crude succinimide is dissolved in a suitable solvent like diglyme. The solution is cooled to 0 °C, and sodium borohydride (2.0-3.0 eq.) is added portion-wise. Concentrated sulfuric acid (1.0-1.5 eq.) is then added dropwise, maintaining the temperature below 10 °C. The reaction is stirred at room temperature until completion. The reaction is quenched by the addition of water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Reduction to (S)-1-Benzyl-3-(hydroxymethyl)pyrrolidine

This step involves the complete reduction of the remaining amide carbonyl group.

-

Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides to amines.[5] This step fully forms the pyrrolidine ring.

Protocol:

-

To a solution of (S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq.) in anhydrous THF at 0 °C, lithium aluminum hydride (1.5-2.0 eq.) is added portion-wise.

-

The reaction mixture is stirred at room temperature or gentle reflux until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give the desired product, which can be purified by column chromatography if necessary.

Step 4: N-Cbz Protection and Debenzylation

This is a critical step where the N-benzyl group is replaced with the desired N-Cbz group.

-

Rationale: A direct Cbz protection of the secondary amine is followed by hydrogenolytic removal of the N-benzyl group. This sequence is often more efficient than direct debenzylation followed by Cbz protection. Benzyl chloroformate (Cbz-Cl) is the reagent of choice for introducing the Cbz group under basic conditions.[4] Catalytic hydrogenation with palladium on carbon (Pd/C) is a standard and clean method for removing the N-benzyl group.

Protocol:

-

Cbz Protection: To a solution of (S)-1-benzyl-3-(hydroxymethyl)pyrrolidine (1.0 eq.) in a mixture of THF and water (2:1) at 0 °C, sodium bicarbonate (2.0 eq.) is added, followed by the dropwise addition of benzyl chloroformate (1.2 eq.). The reaction is stirred at 0 °C until completion. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

-

Debenzylation: The crude N-Cbz, N-benzyl intermediate is dissolved in methanol, and 10% Pd/C (5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine.

Step 5: Chlorination to (S)-3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

The final step is the conversion of the primary alcohol to the corresponding chloride.

-

Rationale: Thionyl chloride (SOCl2) is a common and effective reagent for converting primary alcohols to alkyl chlorides.[8] The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion with inversion of configuration, though in this case, the stereocenter is not at the reaction site. The use of a base like pyridine can influence the reaction mechanism and help to neutralize the HCl byproduct.

Protocol:

-

To a solution of (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine (1.0 eq.) in anhydrous dichloromethane at 0 °C, thionyl chloride (1.2-1.5 eq.) is added dropwise. A catalytic amount of pyridine can be added.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the final product.

Quantitative Data Summary

| Step | Product | Reagents | Typical Yield | Purity/ee |

| 1 & 2 | (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | Benzylamine, NaBH4/H2SO4 | 60-70% (over 2 steps) | >98% |

| 3 | (S)-1-Benzyl-3-(hydroxymethyl)pyrrolidine | LiAlH4 | 85-95% | >98% |

| 4 | (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine | Cbz-Cl, Pd/C, H2 | 80-90% (over 2 steps) | >99% |

| 5 | (S)-3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester | SOCl2 | 75-85% | >99% ee |

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

-

NMR Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure. Key signals to monitor include the disappearance of the hydroxyl proton and the appearance of the chloromethyl protons in the final step.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Chiral HPLC: To determine the enantiomeric excess (ee%) of the final product. A suitable chiral stationary phase should be selected.

-

Optical Rotation: Measurement of the specific rotation can be used as a quick check for enantiomeric purity.

Safety and Handling

Several reagents used in this synthesis are hazardous and require careful handling.

-

Benzyl Chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

-

Thionyl Chloride (SOCl2): Corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). It should be handled in a fume hood, and all glassware must be scrupulously dried.[8]

-

Lithium Aluminum Hydride (LiAlH4): A highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

-

Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation setup should be properly assembled and checked for leaks. The Pd/C catalyst can be pyrophoric upon exposure to air when dry.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of enantiomerically pure this compound. By starting from the chiral pool, this strategy ensures high stereochemical fidelity. The provided protocols, mechanistic insights, and safety considerations are intended to empower researchers in the pharmaceutical industry to confidently synthesize this valuable building block for the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its three-dimensional structure allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity to biological targets. Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a versatile building block that capitalizes on the desirable properties of the pyrrolidine motif. The presence of a benzyloxycarbonyl (Cbz) protecting group provides stability during synthetic manipulations, while the reactive chloromethyl group at the 3-position serves as an electrophilic handle for the introduction of various substituents via alkylation reactions.[1] This application note provides detailed protocols and mechanistic insights for the N-alkylation of amines and O-alkylation of phenols using this valuable synthetic intermediate.

Mechanistic Insights: The SN2 Pathway